2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one
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Overview
Description
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives with functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A well-known ligand in coordination chemistry.
4,4’-bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-phenanthroline: Another heterocyclic compound with applications in coordination chemistry and as a chelating agent.
Uniqueness
2-methyl-4,5-dihydro-[3,4’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern and dihydro bridge, which confer distinct chemical and biological properties
Properties
CAS No. |
89733-48-2 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8-10(2-3-11(14)13-8)9-4-6-12-7-5-9/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
VCUHSTJXMRYVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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